An In-depth Technical Guide to the Anticipated Chemical Properties and Reactivity of 2-(3-bromopropyl)pyridine (CAS 769075-96-9)
An In-depth Technical Guide to the Anticipated Chemical Properties and Reactivity of 2-(3-bromopropyl)pyridine (CAS 769075-96-9)
Introduction: A Bifunctional Building Block of Interest
2-(3-Bromopropyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a three-carbon alkyl chain terminating in a bromine atom. This structure presents two key reactive sites: the nucleophilic and aromatic pyridine ring, and the electrophilic primary alkyl bromide. This duality makes it a potentially valuable, yet under-documented, building block in organic synthesis, particularly for the construction of more complex molecules in medicinal chemistry and materials science.[1][2] The pyridine moiety is a common scaffold in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[3]
This guide will provide a comprehensive overview of the predicted chemical properties, reactivity, and potential applications of 2-(3-bromopropyl)pyridine, drawing on data from analogous compounds to offer field-proven insights.
Predicted Physicochemical and Spectroscopic Properties
While experimental data for 2-(3-bromopropyl)pyridine is scarce, we can predict its properties based on known data for similar molecules such as 3-(3-bromopropyl)pyridine and other 2-alkylpyridines.
Predicted Physical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₈H₁₀BrN | Confirmed from multiple sources[4] |
| Molecular Weight | 200.08 g/mol | Confirmed from multiple sources[4] |
| Appearance | Colorless to pale yellow liquid | Typical for many alkyl-substituted pyridines |
| Boiling Point | ~220-240 °C | Extrapolated from related alkylpyridines and brominated alkanes |
| Density | ~1.3-1.4 g/mL | Based on the density of similar brominated compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Slightly soluble in water. | General solubility of pyridine derivatives[3] |
Predicted Spectroscopic Data
The proton NMR spectrum is predicted to show characteristic signals for both the pyridine ring and the propyl chain.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-6 (Pyridine) | ~8.5 | Doublet (d) | ~4-5 | Proximity to the electronegative nitrogen atom causes a significant downfield shift.[5][6] |
| H-4 (Pyridine) | ~7.6 | Triplet of doublets (td) | J ≈ 7-8, 1-2 | Typical chemical shift for the H-4 proton of a 2-substituted pyridine.[5][6] |
| H-5 (Pyridine) | ~7.2 | Triplet (t) | ~6-7 | Shielded relative to H-4 and H-6.[5][6] |
| H-3 (Pyridine) | ~7.1 | Doublet (d) | ~7-8 | Adjacent to the alkyl substituent.[5][6] |
| -CH₂-Br (Propyl) | ~3.5 | Triplet (t) | ~6-7 | Deshielded by the adjacent bromine atom. |
| -CH₂- (Propyl, middle) | ~2.2 | Quintet (quint) or multiplet (m) | ~7 | Coupled to the two adjacent methylene groups. |
| Py-CH₂- (Propyl) | ~3.0 | Triplet (t) | ~7-8 | Deshielded by the pyridine ring. |
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 (Pyridine) | ~160 | The carbon atom bearing the alkyl substituent is significantly deshielded.[7] |
| C-6 (Pyridine) | ~149 | Alpha to the nitrogen atom.[7] |
| C-4 (Pyridine) | ~136 | Gamma to the nitrogen atom.[7] |
| C-5 (Pyridine) | ~123 | Beta to the nitrogen atom.[7] |
| C-3 (Pyridine) | ~121 | Beta to the nitrogen atom.[7] |
| -CH₂-Br (Propyl) | ~33-35 | Directly attached to the electronegative bromine. |
| -CH₂- (Propyl, middle) | ~30-32 | Typical alkyl chemical shift. |
| Py-CH₂- (Propyl) | ~35-37 | Influenced by the aromatic pyridine ring. |
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M+ and M+2) of nearly equal intensity.
-
Molecular Ion (M⁺): m/z 199/201
-
Key Fragmentation Pathways:
-
Loss of Br•: A prominent peak at m/z 120, corresponding to the [M-Br]⁺ fragment.
-
Benzylic-type cleavage: A peak at m/z 93, corresponding to the pyridin-2-ylmethyl cation.
-
Other fragments arising from the cleavage of the propyl chain.
-
Synthesis and Purification Protocols
While a specific, validated protocol for the synthesis of 2-(3-bromopropyl)pyridine is not readily found, a plausible and efficient route can be designed based on established synthetic methodologies for related compounds.
Proposed Synthesis from 2-Picoline
A common strategy for the synthesis of 2-alkylpyridines involves the deprotonation of the methyl group of 2-picoline followed by alkylation.
Caption: Proposed synthesis of 2-(3-bromopropyl)pyridine from 2-picoline.
Step-by-Step Experimental Protocol:
-
Deprotonation of 2-Picoline: To a solution of 2-picoline (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the resulting deep red solution for 1 hour at -78 °C.
-
Alkylation: To the solution from step 1, add a solution of 1-bromo-2-chloroethane (1.2 eq) in anhydrous THF dropwise at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Work-up and Isolation of Intermediate: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(3-chloropropyl)pyridine.
-
Halogen Exchange (Finkelstein Reaction): Dissolve the crude 2-(3-chloropropyl)pyridine in acetone and add sodium bromide (NaBr) (1.5 eq). Heat the mixture to reflux and stir for 12-24 hours.
-
Final Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove the sodium chloride precipitate. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 2-(3-bromopropyl)pyridine.
Causality Behind Experimental Choices:
-
Choice of Base: n-BuLi or LDA are strong, non-nucleophilic bases capable of deprotonating the acidic methyl protons of 2-picoline.
-
Low Temperature: The deprotonation and alkylation are carried out at low temperatures (-78 °C) to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring.
-
Finkelstein Reaction: The halogen exchange from chloride to bromide is a classic and efficient method to introduce the more reactive bromine atom for subsequent nucleophilic substitution reactions.
Reactivity and Synthetic Applications
The dual functionality of 2-(3-bromopropyl)pyridine allows for a range of synthetic transformations, making it a versatile intermediate.
Nucleophilic Substitution at the Propyl Chain
The primary alkyl bromide is a good electrophile for Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminus of the propyl chain.
Caption: General scheme for nucleophilic substitution reactions.
Common Nucleophiles and Corresponding Products:
-
Amines (R₂NH): Leads to the formation of tertiary amines, which are common motifs in pharmaceuticals.
-
Azide (N₃⁻): Forms an azidopropylpyridine, a precursor for the synthesis of triazoles via click chemistry or reduction to a primary amine.
-
Cyanide (CN⁻): Extends the carbon chain by one and introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
-
Thiolates (RS⁻): Forms thioethers.
-
Carboxylates (RCOO⁻): Forms esters.
Intramolecular Cyclization Reactions
The presence of the nucleophilic pyridine nitrogen and the electrophilic alkyl bromide in the same molecule allows for intramolecular cyclization to form a fused ring system. This is a powerful strategy for the synthesis of indolizine derivatives.
Caption: Intramolecular cyclization to form a dihydroindolizinium bromide.
This type of cyclization is a key step in the synthesis of various alkaloids and pharmacologically active compounds.
Applications in Drug Discovery and Development
While specific examples involving 2-(3-bromopropyl)pyridine are not readily found, its structural motifs are present in numerous bioactive molecules. Its utility as a bifunctional linker allows for its incorporation into a wide range of drug scaffolds.
Potential Therapeutic Areas:
-
Oncology: Pyridine-containing compounds are prevalent in kinase inhibitors and other anti-cancer agents.[8]
-
Neuroscience: The pyridine ring is a common feature in drugs targeting the central nervous system.
-
Infectious Diseases: Many antibacterial and antiviral drugs incorporate pyridine or related heterocyclic structures.[3]
The ability to use 2-(3-bromopropyl)pyridine to tether a pyridine moiety to a pharmacophore of interest via a flexible propyl chain makes it a valuable tool for lead optimization and the exploration of structure-activity relationships (SAR).
Safety and Handling
As with any brominated organic compound, 2-(3-bromopropyl)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling vapors.
-
Skin and Eye Contact: May cause skin and eye irritation. In case of contact, flush with copious amounts of water.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
Conclusion
2-(3-Bromopropyl)pyridine, while not extensively documented, represents a promising bifunctional building block for organic synthesis. Based on the established chemistry of its constituent parts—the 2-alkylpyridine and the primary alkyl bromide—this guide provides a predictive yet scientifically grounded framework for its properties, synthesis, and reactivity. The insights provided herein are intended to empower researchers to confidently incorporate this versatile intermediate into their synthetic strategies for the discovery and development of novel chemical entities.
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